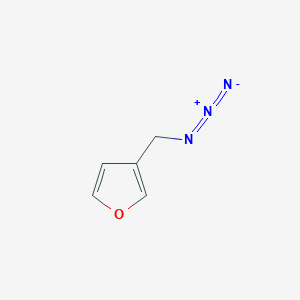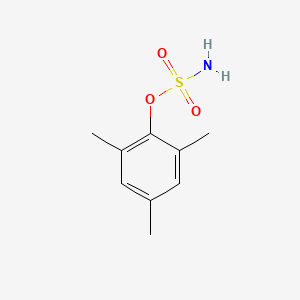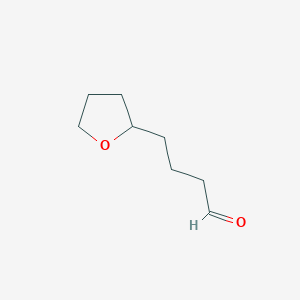![molecular formula C11H16O4S B6611918 2-methyl-1-[(4-methylbenzenesulfonyl)oxy]propan-2-ol CAS No. 88476-50-0](/img/structure/B6611918.png)
2-methyl-1-[(4-methylbenzenesulfonyl)oxy]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-[(4-methylbenzenesulfonyl)oxy]propan-2-ol, commonly known as MMP-2, is an organic compound composed of a methyl group, a benzene ring, and a sulfonyl group. It is a highly versatile compound, with a wide range of applications in both scientific research and laboratory experiments.
Mécanisme D'action
MMP-2 acts as a catalyst in the formation of covalent bonds between two molecules. It is a highly reactive compound, and can form covalent bonds quickly and efficiently. The reaction is typically initiated by the addition of a base, such as an amine, to the MMP-2 molecule. This causes the MMP-2 molecule to become protonated, which allows it to form a covalent bond with the other molecule.
Biochemical and Physiological Effects
MMP-2 has been found to have multiple biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases (MMPs). This inhibition can lead to the disruption of normal cellular processes, such as cell growth and differentiation. In addition, MMP-2 has been shown to have anti-inflammatory effects, and has been used to treat certain inflammatory diseases, such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
MMP-2 has several advantages when used in laboratory experiments. It is a highly reactive compound, and can form covalent bonds quickly and efficiently. In addition, it is relatively inexpensive and easy to obtain. However, MMP-2 also has some limitations. It is highly toxic, and can cause severe health problems if not handled properly. In addition, it is volatile and can easily evaporate if not stored properly.
Orientations Futures
There are several potential future directions for MMP-2 research. One possibility is to further explore its potential therapeutic applications. In addition, further research could be done to explore its potential as a diagnostic tool, as well as its potential use in drug delivery systems. Finally, further research could be done to explore its potential applications in biotechnology and nanotechnology.
Méthodes De Synthèse
MMP-2 is typically synthesized through a process known as the Grignard reaction. This reaction involves the use of a Grignard reagent, which is a strong organic base, and a halide, such as chloride, bromide, or iodide. The Grignard reagent is typically prepared by reacting an organic halide with magnesium metal in an ether solvent. The Grignard reagent then reacts with the halide to form the desired product.
Applications De Recherche Scientifique
MMP-2 has been used in a wide range of scientific research applications, including the synthesis of pharmaceuticals, the study of enzyme-substrate interactions, and the study of protein-protein interactions. It has also been used to study the structure and function of proteins, as well as the mechanisms of drug action.
Propriétés
IUPAC Name |
(2-hydroxy-2-methylpropyl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4S/c1-9-4-6-10(7-5-9)16(13,14)15-8-11(2,3)12/h4-7,12H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAHYKWRFNQZLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1-(aminomethyl)cycloheptyl]methanol](/img/structure/B6611865.png)





![3-[(tert-butyldimethylsilyl)oxy]propanoic acid](/img/structure/B6611916.png)
![tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate](/img/structure/B6611922.png)

